5-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound with a complex structure. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a cyclic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities and biological activities.
Isoindole Derivatives: Other isoindole derivatives with similar structures and applications.
Uniqueness
5-METHYL-2-(2-METHYLPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO2/c1-10-7-8-12-13(9-10)16(19)17(15(12)18)14-6-4-3-5-11(14)2/h3-7,12-13H,8-9H2,1-2H3 |
InChI Key |
YKXLLWDZOVMLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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